1-(4-Hydroxyphenyl)-3-propan-2-ylimidazol-2-one
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Overview
Description
1-(4-Hydroxyphenyl)-3-propan-2-ylimidazol-2-one is a synthetic organic compound characterized by the presence of a hydroxyphenyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-3-propan-2-ylimidazol-2-one typically involves the reaction of 4-hydroxybenzaldehyde with an appropriate imidazole derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-3-propan-2-ylimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
1-(4-Hydroxyphenyl)-3-propan-2-ylimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antioxidant properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-3-propan-2-ylimidazol-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity through competitive inhibition. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-((4-Hydroxyphenyl)amino)propanoic acid: Known for its anticancer and antioxidant activities.
4-Hydroxyphenylbut-3-en-2-one: Studied for its enzyme inhibition properties.
Uniqueness
1-(4-Hydroxyphenyl)-3-propan-2-ylimidazol-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its imidazole ring and hydroxyphenyl group make it versatile for various synthetic and therapeutic applications.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-3-propan-2-ylimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(2)13-7-8-14(12(13)16)10-3-5-11(15)6-4-10/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVGKYOJADPAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN(C1=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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